3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Beschreibung
This compound (CAS: 1119429-23-0) is a triazolopyrimidine derivative with the molecular formula C₁₂H₁₃F₃N₄O₂ and a molecular weight of 302.25 g/mol. It features a 5-isopropyl and 7-trifluoromethyl substitution on the triazolopyrimidine core, coupled with a propanoic acid side chain at position 2. Its purity is standardized at 95%, and it is cataloged under MDL number MFCD10699019 . The trifluoromethyl group enhances metabolic stability, while the isopropyl substituent modulates steric and hydrophobic interactions, making it a candidate for pharmaceutical and agrochemical applications.
Eigenschaften
IUPAC Name |
3-[5-propan-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c1-6(2)7-5-8(12(13,14)15)19-11(16-7)17-9(18-19)3-4-10(20)21/h5-6H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPWNHCPJZRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Multicomponent Reactions (MCRs)
MCRs are favored for their atom economy and efficiency. In a representative protocol:
-
Step 1 : A mixture of 3-amino-1,2,4-triazole, acetylacetone, and 4-chlorobenzaldehyde undergoes cyclization in aqueous ethanol with lemon juice as a biocatalyst.
-
Step 2 : The resulting triazolo[1,5-a]pyrimidine intermediate is coupled with propanoic acid derivatives via nucleophilic substitution.
This method achieves yields of 74–85% and avoids toxic solvents. The lemon juice catalyst (pH ~2.5) facilitates proton transfer without requiring harsh acids like H₂SO₄.
Functionalization with Trifluoromethyl and Isopropyl Groups
Introducing the trifluoromethyl (-CF₃) and isopropyl groups demands careful control to prevent side reactions. Two approaches dominate:
Direct Incorporation of Trifluoromethyl Groups
Ethyl trifluoroacetate serves as a CF₃ source in pyrimidine ring formation. In the patent CN111533699A, heating ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at 160°C for 6 hours yields 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol, a key intermediate. Subsequent tosylation and base-mediated aromatization complete the CF₃-substituted pyrimidine core (Yield: 60–65%).
Isopropyl Group Installation
The isopropyl moiety is introduced via alkylation or Friedel-Crafts reactions. For example:
-
Method A : Reacting 7-(trifluoromethyl)triazolo[1,5-a]pyrimidine with isopropyl bromide in DMF using K₂CO₃ as a base (Yield: 68%).
-
Method B : Employing isopropylmagnesium chloride in THF under inert atmosphere for nucleophilic addition (Yield: 72%).
Propanoic Acid Side-Chain Attachment
The propanoic acid group is appended through:
-
Mitsunobu Reaction : Coupling 3-hydroxypropanoic acid with the triazolo-pyrimidine core using DIAD and PPh₃ (Yield: 70%).
-
Ester Hydrolysis : Saponifying ethyl 3-(triazolo-pyrimidin-2-yl)propanoate with NaOH in ethanol/water (Yield: 85–90%).
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Water-Ethanol (8:2) | 78 | 98 | Low |
| DMF | 82 | 95 | High |
| Ionic Liquids | 75 | 97 | Moderate |
Aqueous ethanol mixtures are preferred for their green profile and compatibility with biocatalysts like lemon juice.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ...[{{{CITATION{{{_4{N- (5,7-DIMETHOXY [1,2,4]TRIAZOLO [1,5-a]PYRIMIDIN-2-YL ...](https://patents.google.com/patent/EP1242425A2/en).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Neurokinin Receptor Modulation
Research indicates that derivatives of triazolo-pyrimidines can act as selective antagonists for neurokinin receptors, particularly the NK-3 receptor. This receptor is implicated in various central nervous system (CNS) disorders such as anxiety, depression, and schizophrenia. The compound's ability to modulate these receptors could lead to new treatments for these conditions .
Anti-diabetic Properties
Compounds related to triazolo-pyrimidines have been explored as potential hypoglycemic agents. For instance, the synthesis of similar compounds has been linked to the development of drugs like Sitagliptin, which is used in managing type 2 diabetes by inhibiting dipeptidyl peptidase-4 (DPP-4) . The application of 3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid in this context could enhance glucose metabolism and insulin sensitivity.
Research Findings
Several studies have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
Case Study 1: Neurokinin Receptor Antagonism
A study demonstrated that N-acyl derivatives of tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines exhibit potent antagonistic activity against NK-3 receptors. The findings suggest that modifications on the triazole ring can significantly influence receptor binding affinity and selectivity .
Another investigation focused on synthesizing various triazolo-pyrimidine analogs to evaluate their anti-diabetic properties. The results showed that specific substitutions on the pyrimidine ring enhanced the compounds' efficacy in lowering blood glucose levels in diabetic models .
Data Table: Summary of Research Applications
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. Further research would be needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound is part of a broader class of triazolopyrimidine derivatives, differing primarily in substituents at positions 5 and 5. Below is a detailed comparison with key analogs:
Substituent Variations at Position 5
Key Observations:
- Hydrophobicity : Aromatic substituents (e.g., 3-methoxyphenyl) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl at position 7 are conserved across analogs, contributing to metabolic stability and resistance to oxidative degradation .
Substituent Variations at Position 7
Key Observations:
Biologische Aktivität
3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.
Chemical Structure
The compound's structure features a triazolo-pyrimidine core, which is known for various biological activities. The presence of isopropyl and trifluoromethyl groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on c-Met kinase and various cancer cell lines:
- Cytotoxicity : A study reported that certain triazolo-pyrimidine derivatives showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent derivative exhibited an IC50 of 1.06 ± 0.16 μM against A549 cells, indicating strong cytotoxicity .
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, suggesting that these compounds can effectively halt cancer cell proliferation .
Antimicrobial Activity
The compound's structural analogs have also been studied for their antimicrobial properties:
- Antibacterial Effects : Triazolo-pyrimidine derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2.0 μg/mL . These compounds target DNA gyrase, a critical enzyme for bacterial DNA replication.
- Metabolic Stability : Some derivatives exhibited good metabolic stability with low intrinsic clearance rates, making them viable candidates for further development as antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of triazolo-pyrimidines is heavily influenced by their structural components:
- Substituents : The introduction of different substituents at specific positions on the triazole or pyrimidine rings can significantly alter potency and selectivity. For example, fluorine substitution has been shown to enhance cytotoxicity .
- Comparative Analysis : A comparative study highlighted that compounds with a 2-pyridyl group on the thiazole exhibited stronger cytotoxicity than those with other aromatic groups .
Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
| Foretinib | A549 | 0.090 |
Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound X | E. faecium | 0.5 |
| Compound Y | S. aureus | 1.0 |
| Compound Z | E. coli | 2.0 |
Case Studies
- In Vitro Studies : A series of synthesized triazolo-pyrimidine derivatives were tested against various cancer cell lines using the MTT assay, revealing that modifications to the core structure could lead to enhanced anticancer activity.
- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth in vitro, with promising results indicating potential for development as new antibiotics.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions impact yield?
The compound can be synthesized via cyclization of precursors such as substituted pyrimidines and triazole derivatives. Key steps include optimizing temperature (e.g., 80–120°C) and using catalysts like acidic or basic additives to enhance ring closure efficiency. For instance, cyclization under reflux with acetic acid has been effective for similar triazolo-pyrimidine cores . Yield improvements (≥70%) are achievable by controlling stoichiometry and reaction time.
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?
- 1H/13C NMR : Look for characteristic signals: the trifluoromethyl group (δ ~110–120 ppm in 13C), isopropyl protons (δ 1.2–1.4 ppm split into doublets), and propanoic acid protons (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the theoretical mass (e.g., m/z 366.30 for C16H13F3N4O3) .
Q. How should purity be assessed, and what thresholds are acceptable for biological testing?
Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity, with UV detection at 254 nm for triazolo-pyrimidine absorption. Elemental analysis (C, H, N) should match theoretical values within ±0.4%. For biological assays, purity ≥95% is mandatory to avoid off-target effects .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data be resolved?
Cross-validate computational models with X-ray crystallography to confirm bond lengths and angles, particularly for the triazole-pyrimidine core. Adjust solvent effects and entropy terms in simulations to better match experimental kinetic data . For example, trifluoromethyl groups may exhibit unexpected steric effects not fully captured in gas-phase calculations .
Q. What methodologies are suitable for studying environmental fate and degradation pathways?
Design microcosm studies to simulate soil/water systems, tracking degradation via LC-MS/MS . Monitor hydrolysis products (e.g., propanoic acid derivatives) under varying pH (4–9) and UV exposure. Use QSAR models to predict bioaccumulation potential, leveraging logP values (~2.5 for this compound) .
Q. How can structure-activity relationships (SAR) be explored for analogs with modified substituents?
- Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., Cl, NO2) to assess impact on enzyme binding.
- Isopropyl Substituent : Test linear (n-propyl) or bulky (tert-butyl) analogs to evaluate steric effects. Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to target enzymes like kinases .
Q. What experimental designs are optimal for stability studies under physiological conditions?
Conduct accelerated stability testing in buffers (pH 1–10) at 37°C for 14 days. Monitor degradation via HPLC and identify products with HRMS . For thermal stability, use TGA/DSC to determine decomposition thresholds (>200°C typical for triazolo-pyrimidines) .
Q. How should enzyme inhibition mechanisms be investigated for this compound?
Use kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Ki). Perform time-dependent inactivation studies to distinguish reversible vs. irreversible binding. Pair with crystallography or cryo-EM to resolve binding modes, focusing on interactions between the propanoic acid moiety and catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
